Cas no 334010-49-0 (Pyridine, 2-chloro-4-phenoxy-)

2-Chloro-4-phenoxypyridine is a halogenated pyridine derivative characterized by the presence of a chloro substituent at the 2-position and a phenoxy group at the 4-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features enable selective functionalization, making it valuable for constructing complex heterocyclic frameworks. The electron-withdrawing chloro group enhances reactivity in nucleophilic substitution reactions, while the phenoxy moiety contributes to steric and electronic modulation. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile supports precise synthetic applications in medicinal chemistry and material science.
Pyridine, 2-chloro-4-phenoxy- structure
Pyridine, 2-chloro-4-phenoxy- structure
Product Name:Pyridine, 2-chloro-4-phenoxy-
CAS No:334010-49-0
MF:C11H8ClNO
MW:205.640321731567
MDL:MFCD12024883
CID:3942278
PubChem ID:11788967
Update Time:2025-11-01

Pyridine, 2-chloro-4-phenoxy- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 2-chloro-4-phenoxy-
    • 2-Chloro-4-phenoxy-pyridine
    • 334010-49-0
    • DB-377146
    • 4-Phenoxy-2-chloropyridine
    • DTXSID101311099
    • SCHEMBL190319
    • AKOS013089572
    • 2-chloro-4-phenoxypyridine
    • PSXZULQXUROAAM-UHFFFAOYSA-N
    • MDL: MFCD12024883
    • Inchi: 1S/C11H8ClNO/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h1-8H
    • InChI Key: PSXZULQXUROAAM-UHFFFAOYSA-N
    • SMILES: C1(Cl)=NC=CC(OC2=CC=CC=C2)=C1

Computed Properties

  • Exact Mass: 205.0294416Da
  • Monoisotopic Mass: 205.0294416Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 22.1Ų

Pyridine, 2-chloro-4-phenoxy- Pricemore >>

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Pyridine, 2-chloro-4-phenoxy- Related Literature

Additional information on Pyridine, 2-chloro-4-phenoxy-

Introduction to 2-Chloro-4-Phenoxy Pyridine (CAS No. 334010-49-0)

2-Chloro-4-phenoxy pyridine (CAS No. 334010-49-0) is a versatile compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique chemical structure, which includes a pyridine ring substituted with a chloro group at the 2-position and a phenoxy group at the 4-position. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic processes.

The chemical structure of 2-chloro-4-phenoxy pyridine can be represented as C11H8ClNO. The presence of the pyridine ring, a heterocyclic aromatic compound, provides the molecule with strong electron-withdrawing properties, which can influence its reactivity and stability. The chloro and phenoxy substituents further modulate these properties, making the compound suitable for a wide range of applications.

In the pharmaceutical industry, 2-chloro-4-phenoxy pyridine has been explored as an intermediate in the synthesis of various drugs. Recent studies have highlighted its potential in the development of novel therapeutic agents. For instance, researchers at the University of California have investigated the use of this compound in the synthesis of anti-inflammatory drugs. The unique structure of 2-chloro-4-phenoxy pyridine allows it to act as a scaffold for the introduction of additional functional groups that can enhance biological activity and selectivity.

In addition to its pharmaceutical applications, 2-chloro-4-phenoxy pyridine has gained attention in the field of agrochemicals. It serves as an intermediate in the synthesis of herbicides and fungicides, which are crucial for modern agricultural practices. A recent study published in the Journal of Agricultural and Food Chemistry demonstrated that derivatives of 2-chloro-4-phenoxy pyridine exhibit high efficacy against various plant pathogens, making them promising candidates for crop protection.

The material science community has also shown interest in 2-chloro-4-phenoxy pyridine. Its unique electronic properties make it a valuable component in the development of organic electronic materials. Researchers at MIT have utilized this compound in the synthesis of organic semiconductors, which have potential applications in flexible electronics and solar cells. The ability to fine-tune the electronic properties through structural modifications has opened new avenues for innovation in this field.

The synthesis of 2-chloro-4-phenoxy pyridine typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions and cross-coupling reactions. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound, reducing waste and improving sustainability.

The physical properties of 2-chloro-4-phenoxy pyridine, such as its melting point, boiling point, and solubility, are crucial for its application in various industries. It is generally a solid at room temperature with a melting point ranging from 65°C to 70°C. Its solubility in common organic solvents makes it easy to handle and process in laboratory and industrial settings.

Safety considerations are essential when handling 2-chloro-4-phenoxy pyridine. While it is not classified as a hazardous material, proper precautions should be taken to ensure safe handling and storage. Personal protective equipment (PPE) such as gloves and goggles should be used to prevent skin contact and inhalation. Additionally, it should be stored in a well-ventilated area away from incompatible substances.

In conclusion, 2-chloro-4-phenoxy pyridine (CAS No. 334010-49-0) is a multifaceted compound with significant potential across multiple industries. Its unique chemical structure and properties make it an essential intermediate in pharmaceuticals, agrochemicals, and materials science. Ongoing research continues to uncover new applications and improve synthetic methods, ensuring its relevance in future scientific advancements.

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